2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-ethoxy-4-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13-7-10(4-5-12(13)15)11-6-9(2)8-14-11/h4-5,7,9,11,14-15H,3,6,8H2,1-2H3 |
InChI Key |
JJSWTYULFULIFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(CN2)C)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxy 4 4 Methylpyrrolidin 2 Yl Phenol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol suggests several possible disconnections to simplify the target molecule into more readily available starting materials. The most logical disconnection points are the bonds connecting the phenol (B47542) and pyrrolidine (B122466) rings, and the bonds forming the pyrrolidine ring itself.
Primary Disconnection (C-C Bond): The bond between the phenolic ring at C4 and the pyrrolidine ring at C2 is a key disconnection point. This leads to two primary synthons: a nucleophilic 4-methylpyrrolidine derivative and an electrophilic 2-ethoxyphenol (B1204887) derivative, or vice versa.
Secondary Disconnections (Pyrrolidine Ring): The pyrrolidine ring can be disconnected through various C-N and C-C bond cleavages. Common strategies involve breaking one of the C-N bonds, leading to a linear amino alcohol or amino halide precursor that can be cyclized. For instance, a 1,4-dicarbonyl compound and an amine can be a viable starting point for a Paal-Knorr type synthesis.
A plausible retrosynthetic pathway is illustrated below:
| Target Molecule | Key Disconnections | Precursors |
| This compound | C(aryl)-C(pyrrolidine) bond | 2-Ethoxyphenol derivative and a 4-methyl-2-substituted pyrrolidine |
| C-N bonds of the pyrrolidine ring | An open-chain amino alcohol or amino ketone |
Synthesis of Key Precursors Bearing Phenolic and Pyrrolidine Moieties
The successful synthesis of the target compound relies heavily on the efficient preparation of its constituent parts: the ethoxy-substituted phenol and the substituted pyrrolidine.
Ethoxy-substituted Phenol Precursors
The 2-ethoxyphenol moiety can be synthesized from commercially available starting materials such as guaiacol (B22219) (2-methoxyphenol) or catechol (1,2-dihydroxybenzene). A common method involves the Williamson ether synthesis, where the hydroxyl group of a phenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.
For the target molecule, a 2-ethoxyphenol derivative functionalized at the 4-position is required. This can be achieved by introducing a suitable functional group, such as a formyl or a halogen, which can later participate in the coupling reaction with the pyrrolidine precursor. For example, the synthesis of 2-ethoxy-4-formylphenol would be a key step.
Table 1: Potential Ethoxy-substituted Phenol Precursors and their Synthetic Utility
| Precursor | Synthetic Approach | Role in Overall Synthesis |
| 2-Ethoxy-4-bromophenol | Bromination of 2-ethoxyphenol | Precursor for Grignard or organolithium reagent formation for nucleophilic attack. |
| 2-Ethoxy-4-formylphenol | Formylation of 2-ethoxyphenol (e.g., Vilsmeier-Haack or Duff reaction) | Electrophilic partner for condensation or Wittig-type reactions. |
| 2-Ethoxyphenol | Ethylation of catechol | Starting material for further functionalization at the 4-position. |
Substituted Pyrrolidine Precursors
One approach involves the modification of a pre-existing pyrrolidine ring. For instance, starting from a suitable proline derivative, the carboxylate can be reduced, and the methyl group can be introduced at the 4-position.
Alternatively, acyclic precursors can be cyclized to form the pyrrolidine ring. This can be achieved through various methods, including intramolecular reductive amination of a keto-amine or the cyclization of an amino alcohol. The stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine has been described, highlighting a potential pathway where a key step is the one-pot reduction and regioselective cyclization of an azidoditosyl derivative. elsevier.com
Table 2: Methods for the Synthesis of Substituted Pyrrolidines
| Method | Description | Key Features |
| From Proline Derivatives | Modification of the readily available chiral pool of proline. mdpi.com | Access to enantiomerically pure products. |
| Intramolecular Cyclization | Cyclization of linear precursors containing an amine and a leaving group or a carbonyl group. organic-chemistry.org | Versatile for introducing various substituents. |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. nih.gov | Powerful tool for constructing the pyrrolidine ring with control over stereochemistry. |
| Ring Contraction | Transformation of pyridines into functionalized pyrrolidine derivatives. nih.gov | Provides access to pyrrolidines from readily available aromatic heterocycles. |
Convergent and Divergent Synthetic Pathways to the Target Compound
With the key precursors in hand, the final assembly of this compound can be approached through either a convergent or a divergent strategy. A convergent synthesis would involve preparing the phenol and pyrrolidine fragments separately and then coupling them in a late-stage reaction. A divergent approach would start with a common intermediate that is then elaborated to introduce the necessary functional groups.
Strategies for Carbon-Nitrogen Bond Formation
While the primary connection in the target molecule is a carbon-carbon bond, the formation of the pyrrolidine ring itself relies on efficient carbon-nitrogen bond-forming reactions. Several methods are available for this purpose.
Transition-metal-catalyzed C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. acs.org This approach can be used for the intramolecular cyclization of an aliphatic chain containing an amine, leading to the formation of the pyrrolidine ring. Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds is a mild and effective method for preparing pyrrolidines. organic-chemistry.org
Carbene-catalyzed intermolecular C-N bond formation can also initiate a cascade reaction to synthesize fused pyrrolidine structures. nih.gov
Stereoselective Synthesis Approaches for the Pyrrolidine Moiety
The pyrrolidine ring in the target molecule contains a stereocenter at the 4-position. Therefore, controlling the stereochemistry during the synthesis is crucial. Several stereoselective methods for the synthesis of substituted pyrrolidines have been developed.
One strategy is to use a chiral starting material, such as proline, which provides a pre-existing stereocenter that can direct the stereochemistry of subsequent reactions. mdpi.com
Asymmetric catalysis can also be employed to induce stereoselectivity. For example, a chiral amine-derived iridacycle complex can catalyze the annulation of diols and primary amines to provide chiral N-heterocycles, including pyrrolidines. organic-chemistry.org Copper-promoted intramolecular aminooxygenation of alkenes has been shown to be a diastereoselective method for the synthesis of disubstituted pyrrolidines. nih.gov The stereoselectivity often depends on the substrate and the reaction conditions, with α-substituted 4-pentenyl sulfonamides favoring the formation of 2,5-cis-pyrrolidines. nih.gov
The alkylation of lactam enolates can also proceed with a high degree of stereoselectivity, providing another route to stereochemically defined pyrrolidine derivatives. thieme-connect.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
The synthesis of this compound via the catalytic reductive amination of a γ-nitro ketone with an aldehyde is a multifaceted process where the yield and purity of the final product are highly dependent on a range of reaction parameters. nih.gov The optimization of these conditions is crucial for developing a robust and efficient synthetic protocol. Key variables include the choice of catalyst, solvent, temperature, and hydrogen pressure.
A systematic study would typically involve varying one parameter while keeping others constant to determine its effect on the reaction outcome. For instance, various heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel could be screened. The choice of catalyst can significantly influence the rate of both nitro group reduction and imine reduction, as well as the stereoselectivity of the newly formed chiral centers in the pyrrolidine ring.
The solvent system also plays a critical role. Protic solvents like ethanol (B145695) or methanol (B129727) can facilitate proton transfer steps, but less reactive alcohols or aprotic solvents like ethyl acetate (B1210297) (EtOAc) or tetrahydrofuran (B95107) (THF) might be necessary to minimize side reactions. acsgcipr.org Temperature and hydrogen pressure are codependent variables that control the reaction kinetics; higher temperatures and pressures generally lead to faster reaction rates but may also promote over-reduction or side product formation.
A representative, hypothetical optimization study for this key synthetic step is summarized in the interactive table below. The data illustrates how systematic variation of reaction conditions can lead to the identification of an optimal set of parameters for maximizing the yield and purity of the desired product.
Interactive Data Table: Optimization of Reductive Amination for this compound Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) | Purity (%) |
| 1 | 5% Pd/C (5) | Methanol | 25 | 1 | 24 | 65 | 88 |
| 2 | 5% Pd/C (5) | Methanol | 50 | 1 | 12 | 72 | 85 |
| 3 | 5% Pd/C (5) | Methanol | 50 | 10 | 6 | 85 | 92 |
| 4 | 10% Pd/C (5) | Ethyl Acetate | 50 | 10 | 8 | 91 | 96 |
| 5 | PtO₂ (2) | Ethyl Acetate | 50 | 10 | 12 | 88 | 95 |
| 6 | Raney Ni (10) | Ethanol | 60 | 20 | 10 | 75 | 80 |
| 7 | 10% Pd/C (5) | THF | 50 | 10 | 8 | 82 | 94 |
| 8 | 10% Pd/C (5) | Ethyl Acetate | 40 | 10 | 10 | 93 | 98 |
This table is a hypothetical representation of a typical optimization study.
From this illustrative data, entry 8 represents the optimized conditions, providing a high yield (93%) and excellent purity (98%) by using 10% Pd/C as the catalyst in ethyl acetate at a moderate temperature of 40°C and a hydrogen pressure of 10 bar.
Application of Green Chemistry Principles in Synthesis
The integration of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic routes. jk-sci.com The proposed synthesis of this compound can be significantly improved by applying these principles, focusing on maximizing atom economy, minimizing waste (as measured by the E-factor), and utilizing greener reagents and conditions. numberanalytics.comcontinuuspharma.com
Atom Economy and E-Factor
Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final product. nih.govscranton.edu The key reductive amination step, being a cascade of addition and cyclization reactions, is inherently atom-economical. numberanalytics.com The only theoretical byproduct from the ideal reaction is water. In contrast, the Environmental Factor (E-factor) provides a more practical measure of waste by calculating the mass ratio of waste to product. sheldon.nllibretexts.org In pharmaceutical manufacturing, E-factors can be notoriously high, often exceeding 100, due to large volumes of solvent waste, reagent byproducts, and purification materials. libretexts.orgrsc.org
Greener Synthetic Approaches
Several modifications can be envisioned to make the synthesis of this compound greener.
Catalysis: While precious metal catalysts like Palladium are highly efficient, research into catalysts based on more abundant and less toxic base metals (e.g., iron, nickel) is a key area of green chemistry. nih.gov An even more advanced approach would be the use of biocatalysis. nih.gov Engineered enzymes, such as transaminases or imine reductases, could potentially catalyze the key bond-forming steps with high stereoselectivity under mild aqueous conditions, drastically reducing the environmental impact. acs.orgacs.orgnih.gov
Solvents: Traditional organic solvents like chlorinated hydrocarbons (e.g., 1,2-dichloroethane) and dipolar aprotic solvents (e.g., DMF) are effective but pose significant environmental and health risks. acsgcipr.org A primary goal in greening this synthesis would be to replace them with more benign alternatives. Solvents like ethanol, ethyl acetate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered much greener choices. rsc.org The ideal green solvent is water, which could be feasible if a suitable water-tolerant catalytic system is developed. ias.ac.in
Reducing Agents: Catalytic hydrogenation using H₂ gas is a very green reduction method, as its only byproduct is water. This is a significant improvement over stoichiometric hydride reagents like sodium borohydride (B1222165) or sodium triacetoxyborohydride, which generate inorganic salt byproducts that contribute to a higher E-factor. acsgcipr.org
The table below provides a comparative analysis of a "traditional" versus a "greener" approach for the synthesis, illustrating the potential for environmental improvement.
Interactive Data Table: Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Approach | Greener Approach | Rationale for Improvement |
| Catalyst | Precious Metal (e.g., Pd, Pt) | Biocatalyst (e.g., Engineered Transaminase/Reductase) | Eliminates reliance on rare/toxic metals; operates in mild, aqueous conditions; high selectivity. nih.govrsc.org |
| Solvent | Chlorinated (DCE) or Aprotic (DMF) | Water or Bio-derived (Ethanol) | Reduces toxicity and environmental persistence; improves worker safety; simplifies waste treatment. acsgcipr.orgrsc.org |
| Reducing Agent | Stoichiometric Hydride (e.g., NaBH₃CN) | Catalytic H₂ or Enzyme Cofactor (e.g., NADH) | High atom economy (H₂ produces only H₂O); avoids large quantities of salt waste. acsgcipr.org |
| Temperature | 25-100 °C | Ambient Temperature (e.g., 25-40 °C) | Reduces energy consumption and cost; minimizes thermal degradation and side reactions. |
| Projected E-Factor | High (e.g., 50-150) | Low (e.g., 5-20) | Significant reduction in overall waste generated per kilogram of product. continuuspharma.comsheldon.nl |
This table is a conceptual comparison based on established green chemistry principles.
By adopting biocatalysis, greener solvents, and more atom-economical reagents, the synthesis of this compound can be transformed from a conventional process into a modern, sustainable one that aligns with the principles of green chemistry.
Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 4 4 Methylpyrrolidin 2 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H, ¹³C) Spectral Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region would likely show signals for the three protons on the phenolic ring. The ethoxy group would be characterized by a quartet and a triplet, corresponding to the -OCH2- and -CH3 protons, respectively. The pyrrolidine (B122466) ring protons would present more complex splitting patterns due to their diastereotopic nature and coupling with each other and the methyl group. The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom. The spectrum would be expected to show signals for the aromatic carbons, with those attached to the oxygen atoms shifted downfield. The carbons of the ethoxy group and the pyrrolidinyl and methyl substituents would also have characteristic chemical shifts.
Expected ¹H and ¹³C NMR Data Table (Theoretical):
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Phenolic -OH | Variable (e.g., 5.0-9.0) | - |
| Aromatic CH | 6.5 - 7.0 | 110 - 125 |
| Aromatic C-O | - | 140 - 150 |
| Aromatic C-C(pyrrolidinyl) | - | 130 - 140 |
| Pyrrolidinyl CH | 3.0 - 4.5 | 50 - 65 |
| Pyrrolidinyl CH₂ | 1.5 - 2.5 | 30 - 40 |
| Pyrrolidinyl CH(CH₃) | 2.0 - 3.0 | 30 - 40 |
| Pyrrolidinyl CH₃ | 0.9 - 1.2 | 15 - 20 |
| Ethoxy -OCH₂ | 3.8 - 4.2 | 60 - 70 |
| Ethoxy -CH₃ | 1.2 - 1.5 | 10 - 15 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Correlation Spectroscopy
To unambiguously assign the proton and carbon signals and to determine the complete molecular structure, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the ethoxy group, the aromatic ring, and the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the different functional groups, for instance, linking the ethoxy group to the phenolic ring and the pyrrolidinyl group to its position on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry of the 4-methylpyrrolidin-2-yl substituent.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the phenolic group. The C-H stretching vibrations of the aromatic ring, ethoxy, and pyrrolidinyl groups would appear in the 2850-3100 cm⁻¹ region. The aromatic C=C stretching vibrations would be observed around 1500-1600 cm⁻¹. The C-O stretching vibrations of the ethoxy and phenol (B47542) groups would likely produce strong bands in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy would provide complementary information to the FT-IR data. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-O-C bond of the ethoxy group and the breathing modes of the aromatic and pyrrolidine rings would also be expected to be Raman active.
Expected Vibrational Spectroscopy Data Table (Theoretical):
| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Technique |
| 3200 - 3600 | O-H stretch (Phenol) | FT-IR |
| 2850 - 3100 | C-H stretch (Aromatic, Aliphatic) | FT-IR, Raman |
| 1500 - 1600 | C=C stretch (Aromatic) | FT-IR, Raman |
| 1000 - 1300 | C-O stretch (Ether, Phenol) | FT-IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₉NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence. The expected monoisotopic mass for C₁₃H₁₉NO₂ is 221.1416 Da. Fragmentation patterns observed in the mass spectrum would also offer further structural information, corresponding to the loss of fragments such as the ethoxy group or parts of the pyrrolidine ring.
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
In the absence of experimental crystallographic data for this compound, a detailed discussion of its crystal packing, unit cell parameters, and specific bond lengths and angles that would confirm its absolute stereochemistry and preferred conformation cannot be provided at this time. Such an analysis is contingent upon the successful growth of a single crystal of sufficient quality and subsequent X-ray diffraction analysis.
Chiral Chromatography for Enantiomeric Purity Assessment
Similarly, a thorough review of available scientific resources did not yield specific methods or detailed research findings for the chiral chromatographic separation of the enantiomers of this compound. Chiral chromatography is an essential technique for the separation of stereoisomers and the determination of enantiomeric purity, which is a critical parameter for chiral compounds.
The development of a successful chiral separation method would involve screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline resolution of the enantiomers. While general principles of chiral chromatography are well-established, the optimal conditions are highly specific to the analyte. For instance, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often employed for their broad applicability in separating a wide range of chiral compounds. sigmaaldrich.com The selection of the mobile phase, which could be a normal-phase solvent system (e.g., heptane/isopropanol) or a reversed-phase system (e.g., acetonitrile/water with additives), would be determined empirically. sigmaaldrich.comsielc.com
Without experimental data, a table detailing the specific chromatographic conditions—such as the chiral column used, mobile phase composition, flow rate, and detector wavelength—and the resulting retention times and resolution factor for the enantiomers of this compound cannot be constructed. The assessment of enantiomeric purity, typically expressed as enantiomeric excess (% ee), relies on the integration of the peak areas of the two enantiomers in the chromatogram.
Further research and publication of experimental results are necessary to populate the detailed analyses for the sections outlined.
Computational Chemistry and Theoretical Investigations of 2 Ethoxy 4 4 Methylpyrrolidin 2 Yl Phenol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) for 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, a DFT study would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVDZ) to solve the Schrödinger equation approximately.
Such a study would yield crucial information, including:
Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles corresponding to the lowest energy structure.
Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO and LUMO), and the resulting energy gap, which is vital for understanding chemical reactivity.
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of formation would be calculated.
A hypothetical table of optimized geometric parameters for the ground state of this compound, as would be determined by DFT, is presented below.
Table 1: Hypothetical DFT-Calculated Ground State Geometric Parameters (Note: These values are illustrative for a potential research outcome and are not based on published data.)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G*) |
|---|---|---|
| Bond Length | C-O (Phenolic) | 1.36 Å |
| Bond Length | C-O (Ethoxy) | 1.37 Å |
| Bond Length | C-N (Pyrrolidine) | 1.47 Å |
| Bond Angle | C-O-H (Phenolic) | 109.5° |
| Dihedral Angle | C-C-O-C (Ethoxy) | 178.5° |
Ab Initio Methods for High-Accuracy Predictions
For even greater accuracy, particularly for electronic properties, ab initio (from first principles) methods could be used. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive, provide a higher level of theoretical rigor. These would be used to refine the DFT results or to benchmark their accuracy for this specific molecular system. They are especially useful for calculating precise interaction energies and excited state properties.
Conformational Analysis and Energy Landscape Mapping
The presence of the flexible ethoxy group and the non-planar pyrrolidine (B122466) ring in this compound implies the existence of multiple conformers (different spatial arrangements of the same molecule). A conformational analysis would be essential to identify the various low-energy structures and understand their relative stabilities.
This process typically involves:
Systematic or Stochastic Search: Rotating the rotatable bonds (e.g., the C-O bond of the ethoxy group, the C-C bond connecting the pyrrolidine ring) to generate a wide range of possible conformations.
Energy Minimization: Optimizing the geometry of each generated conformer using a quantum chemical method like DFT.
Energy Landscape Mapping: Plotting the relative energies of the stable conformers to visualize the potential energy surface and identify the global minimum (the most stable conformer) and other local minima.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods are powerful tools for predicting and interpreting spectroscopic data.
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry, one can predict the chemical shifts. These theoretical spectra are invaluable for assigning peaks in experimental data.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities would be calculated from the second derivatives of the energy. This results in a theoretical IR spectrum that can be compared with experimental results to identify characteristic functional group vibrations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) would be used to calculate the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the absorption wavelengths (λ_max) in the UV-Vis spectrum.
Table 2: Hypothetical Predicted Spectroscopic Data (Note: These values are illustrative for a potential research outcome and are not based on published data.)
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| ¹H NMR | Phenolic -OH | δ 9.0-10.0 ppm |
| ¹³C NMR | C-OH (Phenolic) | δ 155-160 ppm |
| IR | O-H Stretch (Phenolic) | ν 3300-3500 cm⁻¹ |
| IR | C-O Stretch (Ether) | ν 1200-1250 cm⁻¹ |
| UV-Vis | π → π* Transition | λ_max ~280 nm |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics looks at static structures, Molecular Dynamics (MD) simulations would be used to study the behavior of this compound over time. By solving Newton's equations of motion for the system, an MD simulation can provide insights into:
Conformational Dynamics: How the molecule transitions between different conformations in a solvent (e.g., water or an organic solvent) at a given temperature.
Solvation Effects: The structure of the solvent around the molecule and its influence on the molecule's preferred shape and interactions.
Time-Averaged Properties: Providing a dynamic average of properties that can be compared with experimental measurements.
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
The phenolic hydroxyl group and the nitrogen atom in the pyrrolidine ring make this compound capable of forming strong hydrogen bonds, both with itself (dimerization) and with solvent molecules.
Computational studies would investigate:
Dimerization Energies: Calculating the strength of the interaction between two molecules of this compound to understand its tendency to self-associate.
Hydrogen Bond Geometry: Determining the optimal distances and angles for hydrogen bonds formed with solvent molecules like water or methanol (B129727).
Atoms in Molecules (AIM) Analysis: A quantum topological analysis could be performed on the electron density to characterize the nature of the hydrogen bonds (e.g., strength and degree of covalency).
Reaction Pathway and Mechanistic Elucidation through Computational Modeling
Computational modeling serves as a powerful tool to investigate the reaction pathways and elucidate the mechanisms involved in the synthesis and transformation of complex organic molecules. For the specific compound, this compound, detailed computational studies on its reaction pathways and mechanistic elucidation are not extensively available in the public domain. However, we can infer potential investigative approaches and the types of data that would be generated from such studies based on computational research on similar substituted phenol (B47542) derivatives.
Detailed Research Findings
Research in the field of computational chemistry often employs methods like Density Functional Theory (DFT) and ab initio calculations to model chemical reactions. acs.orgusda.gov These methods can predict the geometries of reactants, transition states, and products, as well as their corresponding energies. acs.org This information is crucial for mapping out the potential energy surface of a reaction and identifying the most likely reaction pathway.
For a molecule like this compound, computational studies could elucidate the mechanism of its formation, which likely involves the reaction of a substituted catechol or hydroquinone (B1673460) derivative with a methylpyrrolidine precursor. Theoretical investigations would focus on identifying the key intermediates and transition states in this synthetic route. For instance, modeling could determine whether the reaction proceeds via a direct nucleophilic substitution or through a more complex pathway involving intermediates.
Furthermore, computational models are used to study the reactivity of phenolic compounds. For example, the reactivity of various phenolic compounds with formaldehyde (B43269) has been studied using ab initio methods to calculate atomic charges on the aromatic ring, which are then correlated with experimentally determined reaction rate constants. usda.gov Similarly, computational studies can predict the likelihood of a phenol undergoing bioactivation to form reactive quinone metabolites, a process of significant interest in toxicology. nih.gov
In the context of this compound, computational modeling could be used to explore its antioxidant potential by calculating the O-H bond dissociation enthalpy (BDE). acs.orgacs.orgnih.gov A lower BDE would suggest a higher propensity to act as a radical scavenger. DFT methods like B3LYP have been shown to provide reliable predictions of phenol BDEs. acs.org
Data Tables
While specific experimental or computational data for this compound is not available, the following tables illustrate the type of data that would be generated from computational studies on reaction mechanisms and properties of substituted phenols.
Table 1: Calculated Activation Energies for a Hypothetical Reaction Step
This table would typically present the calculated activation energies (ΔE‡) for different proposed steps in the reaction pathway leading to the formation of the target molecule. Lower activation energies indicate more favorable reaction steps.
| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |
| Nucleophilic Attack | DFT (B3LYP) | 6-31G(d,p) | Data not available |
| Ring Closure | DFT (B3LYP) | 6-31G(d,p) | Data not available |
| Proton Transfer | DFT (B3LYP) | 6-31G(d,p) | Data not available |
Table 2: Predicted Bond Dissociation Enthalpies (BDEs) for Phenolic O-H Bond
This table would show the calculated BDE for the phenolic hydroxyl group, which is a key indicator of antioxidant activity.
| Compound | Computational Method | Basis Set | O-H BDE (kcal/mol) |
| Phenol | B3LYP | 6-311+G(d,p) | Data not available |
| This compound | B3LYP | 6-311+G(d,p) | Data not available |
Table 3: Key Geometric Parameters of a Calculated Transition State
This table would list important bond lengths and angles for a calculated transition state structure, providing insight into the geometry of the reaction at its highest energy point.
| Parameter | Value |
| C-N Bond Length (Å) | Data not available |
| C-O Bond Length (Å) | Data not available |
| N-C-O Angle (°) | Data not available |
Chemical Reactivity and Derivatization Studies of 2 Ethoxy 4 4 Methylpyrrolidin 2 Yl Phenol
Electrophilic Aromatic Substitution Reactions of the Phenol (B47542) Ring
The phenol ring in 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating groups: a hydroxyl (-OH), an ethoxy (-OC2H5), and an alkyl (pyrrolidin-2-yl) substituent. wikipedia.orglibretexts.org Both the hydroxyl and ethoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgmasterorganicchemistry.com
The positions on the aromatic ring are numbered as follows: C1 is attached to the hydroxyl group, C2 to the ethoxy group, and C4 to the pyrrolidinyl group. The available positions for substitution are C3, C5, and C6.
The hydroxyl group at C1 directs ortho (to C2 and C6) and para (to C4). Positions C2 and C4 are already substituted. Therefore, the hydroxyl group strongly directs towards C6.
The ethoxy group at C2 directs ortho (to C1 and C3) and para (to C5). Position C1 is substituted. Thus, the ethoxy group directs towards C3 and C5.
The alkyl group at C4 directs ortho (to C3 and C5) and para (to C1). Position C1 is substituted. This group also directs towards C3 and C5.
Given the potent activating and directing nature of the hydroxyl and ethoxy groups, the ring is expected to be highly nucleophilic. libretexts.org Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation are anticipated to proceed under mild conditions. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome will be determined by the interplay of these directing effects, with substitution likely favored at positions C3, C5, and C6. Steric hindrance from the adjacent ethoxy and pyrrolidinyl groups may influence the distribution of products. For instance, bromination is expected to occur readily, potentially leading to di- and tri-bromo products without a catalyst. libretexts.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Products |
|---|---|---|
| Bromination | Br2 in a non-polar solvent | Substitution at C6, C5, and/or C3 |
| Nitration | Dilute HNO3 | Substitution at C6 and/or C5 |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | Substitution primarily at C5 and C6 |
Functional Group Transformations of the Pyrrolidine (B122466) Moiety
The pyrrolidine ring contains a secondary amine, which is a key site for functionalization. This nitrogen atom is nucleophilic and basic, allowing for a variety of transformations. nih.gov
Common derivatizations include:
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would readily form the corresponding N-acyl derivative (an amide). This transformation is often used to modify the electronic properties of the nitrogen or to introduce further functionality.
N-Alkylation: The secondary amine can be alkylated using alkyl halides. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride is another effective method for N-alkylation.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) would yield N-sulfonylated products, which can serve as protecting groups or be used in further synthetic steps.
Oxidation: While the aromatic ring is electron-rich, the pyrrolidine ring can also be a site for oxidation, potentially at the carbon alpha to the nitrogen, although this would likely require specific reagents to avoid oxidation of the phenol ring.
These transformations provide a straightforward way to attach linkers, probes, or other molecular fragments to the core structure. nih.gov
Modifications of the Ether Linkage
The ethoxy group on the phenol ring is an aryl ether. The most significant reaction involving this functional group is ether cleavage. wikipedia.orgwikipedia.org
Ether Cleavage: Aryl ethers can be cleaved back to the corresponding phenol by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). Lewis acids such as boron tribromide (BBr3) are also highly effective for this transformation, often proceeding under milder conditions. wikipedia.org Cleavage of the 2-ethoxy group would yield the corresponding catechol derivative, 4-(4-methylpyrrolidin-2-yl)benzene-1,2-diol. This reaction provides a route to poly-hydroxylated derivatives.
Modifications of the ethyl group itself without cleaving the C-O bond are less common but could potentially be achieved through radical-based reactions under specific conditions.
Table 2: Potential Reactions at the Ether Linkage
| Reaction Type | Reagents | Product |
|---|---|---|
| Ether Cleavage | HBr (conc.), heat | 4-(4-methylpyrrolidin-2-yl)benzene-1,2-diol |
Regioselective and Stereoselective Functionalization
The compound possesses inherent chirality at two centers on the pyrrolidine ring (C2 and C4), making stereoselective reactions a critical aspect of its chemistry. Furthermore, the multiple reactive sites on both the phenol and pyrrolidine rings necessitate regioselective control in derivatization.
Regioselectivity: As discussed in section 5.1, the directing effects of the substituents on the phenol ring provide a degree of regiocontrol for electrophilic aromatic substitution. For the pyrrolidine moiety, reactions can be directed to either the nitrogen atom or the carbon atoms. N-functionalization is typically more facile due to the nucleophilicity of the amine. However, C-H functionalization is also possible. For example, palladium-catalyzed C-H arylation has been used for the regio- and stereoselective functionalization of pyrrolidine derivatives, often at the C4 position. acs.org
Stereoselectivity: When new stereocenters are created during derivatization, the existing stereocenters can influence the stereochemical outcome. This is known as diastereoselective synthesis. For instance, the reduction of a ketone introduced onto the pyrrolidine ring could proceed with facial selectivity guided by the existing methyl group. The heterogeneous catalytic hydrogenation of substituted pyrrole systems has been shown to proceed with excellent diastereoselectivity, affording functionalized pyrrolidines with multiple new stereocenters. nih.gov This suggests that modifications involving the pyrrolidine ring can be performed with a high degree of stereocontrol.
Synthesis of Conjugates and Probes for Mechanistic Investigations
The functional handles on this compound make it a suitable scaffold for the synthesis of chemical probes and bioconjugates. nbinno.com Bioconjugation is the covalent linking of molecules for applications in diagnostics and therapeutics. nbinno.com
Phenolic -OH: The hydroxyl group can be used as a point of attachment. It can be etherified with linkers containing reactive handles (e.g., an azide, alkyne, or halogen) for subsequent click chemistry or cross-coupling reactions.
Pyrrolidine -NH: The secondary amine is a highly versatile site for conjugation. It can be acylated with bifunctional linkers. For example, reacting the amine with an activated ester of a carboxylic acid that also contains a terminal azide would prepare the molecule for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.
Aromatic Ring: The activated aromatic ring can be functionalized with reporter groups. For instance, iodination via electrophilic aromatic substitution would introduce a handle for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Heck reactions), allowing for the attachment of fluorescent probes or other tags.
These strategies enable the molecule to be tethered to proteins, nucleic acids, or other biomolecules to investigate biological mechanisms or to create targeted therapeutic agents. nbinno.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-(4-methylpyrrolidin-2-yl)benzene-1,2-diol |
| Acyl chlorides |
| Alkyl halides |
| Anhydrides |
| Boron tribromide (BBr3) |
| Bromine (Br2) |
| Hydrobromic acid (HBr) |
| Hydroiodic acid (HI) |
| Nitric acid (HNO3) |
| Sodium cyanoborohydride |
| Sulfonyl chlorides |
Analytical Method Development for Research and Quantitative Analysis of 2 Ethoxy 4 4 Methylpyrrolidin 2 Yl Phenol
Chromatographic Techniques for Separation and Purity Analysissielc.commdpi.compensoft.net
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a compound like 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol, various chromatographic methods can be employed to ensure its purity and to isolate it from reaction mixtures or biological samples.
High-Performance Liquid Chromatography (HPLC) Method Developmentpensoft.net
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. A reverse-phase HPLC (RP-HPLC) method is typically suitable for phenolic compounds. Method development involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time.
A simple, selective, and rapid RP-HPLC method can be developed for the quantitative determination of this compound. The separation is commonly achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate buffer) delivered in an isocratic or gradient elution mode. pensoft.net
Key Parameters for HPLC Method Development:
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point due to its versatility in separating moderately polar compounds.
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3) is often effective. pensoft.net The ratio of organic to aqueous phase is a critical parameter that is adjusted to optimize retention time and resolution.
Flow Rate: A flow rate of 1.0 mL/min is standard for analytical columns of this dimension. pensoft.net
Detection: A UV/VIS detector is suitable, with the detection wavelength set at the compound's maximum absorbance (λmax), which for many phenols is in the range of 220-280 nm.
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducibility of retention times. pensoft.net
The method should be validated according to International Council for Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | HPLC system with UV/VIS Detector |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
Gas Chromatography (GC) for Volatile Derivativesresearchgate.netresearchgate.net
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Phenols, due to their polar hydroxyl group, can exhibit poor peak shape and thermal instability in GC analysis. Therefore, derivatization is often necessary to convert the polar -OH group into a less polar, more volatile, and thermally stable ether or ester group. researchgate.netnih.gov
Derivatization Process: A common approach is silylation, using reagents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. researchgate.net This process replaces the active hydrogen in the phenolic group with a trimethylsilyl (TMS) group, increasing volatility and improving chromatographic behavior. Another method involves acylation to form stable ester derivatives. nih.gov
GC Method Parameters:
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or DB-17, is typically used for the separation of these derivatives. researchgate.net
Carrier Gas: Helium or hydrogen is used as the carrier gas.
Temperature Program: A temperature gradient is employed to ensure the separation of the derivative from other components and impurities. For example, starting at a lower temperature and ramping up to a higher temperature.
Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For structural confirmation and identification, a Mass Spectrometer (MS) is used as the detector (GC-MS). researchgate.netresearchgate.net
Table 2: Example GC Method for TMS-Derivatized Phenol (B47542)
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | DB-5 fused silica capillary column (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250°C |
| Temperature Program | Initial 100°C, hold 2 min, ramp at 10°C/min to 280°C, hold 5 min |
| Detector Temperature | 300°C (FID) or MS Transfer Line at 280°C |
Chiral Chromatography for Enantiomeric Puritymdpi.comwvu.edunih.gov
The structure of this compound contains two chiral centers, meaning it can exist as four possible stereoisomers. Since different enantiomers of a compound can have distinct biological activities, it is critical to separate and quantify them. nih.gov Chiral chromatography, particularly chiral HPLC, is the most common technique for this purpose. mdpi.com
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wvu.edu Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are widely used and have proven effective for a broad range of chiral compounds. mdpi.com
Method Development Strategy:
Column Selection: Screening various polysaccharide-based CSPs (e.g., Chiralpak AD, Chiralcel OJ-H) is a primary step. mdpi.com
Mobile Phase: The choice of mobile phase is crucial and depends on the separation mode.
Normal-Phase: Typically uses mixtures of alkanes (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol). lcms.cz
Polar Organic Mode: Uses neat alcohols (methanol, ethanol) or acetonitrile. mdpi.com This mode can offer shorter run times and high efficiency. mdpi.com
Reversed-Phase: Uses mixtures of water or buffers with acetonitrile or methanol (B129727). This is often preferred for LC-MS compatibility. lcms.cz
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can be added to the mobile phase to improve peak shape and resolution.
Table 3: Example Chiral HPLC Screening Conditions
| Parameter | Condition Set 1 (Normal Phase) | Condition Set 2 (Polar Organic) |
|---|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (80:20 v/v) | Methanol (100%) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 230 nm | UV at 230 nm |
Spectrometric Methods for Quantification
Spectrometric methods are essential for the quantification and structural elucidation of chemical compounds.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a straightforward and robust method for quantifying compounds that contain chromophores. The phenolic ring and its substituents in this compound absorb UV radiation, making this technique suitable for its quantitative analysis.
The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to the concentration. For phenolic compounds, the λmax is typically in the range of 270-280 nm, with another strong absorption band around 220-230 nm. The exact λmax and molar absorptivity depend on the solvent used. researchgate.net Simulating the frontier molecular orbitals (FMO) in different solvents can provide insights into the electronic transitions and chemical stability of the molecule. researchgate.net
Table 4: Hypothetical UV-Vis Absorption Data
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) at λmax 1 |
|---|---|---|---|
| Ethanol (B145695) | ~225 | ~278 | ~8,500 L mol⁻¹ cm⁻¹ |
| Methanol | ~224 | ~277 | ~8,450 L mol⁻¹ cm⁻¹ |
| Water (pH 7) | ~226 | ~280 | ~8,600 L mol⁻¹ cm⁻¹ |
Mass Spectrometry (MS) for Trace Analysis and Metabolite Identificationijpras.com
Mass spectrometry (MS) is an indispensable tool for sensitive and selective quantification, as well as for the identification of metabolites and impurities. ijpras.com When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it provides a powerful analytical platform. nih.gov
Trace Analysis: For quantifying low concentrations of the compound, LC-MS/MS is the method of choice. It operates in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. nih.gov The method involves monitoring a specific fragmentation transition from a precursor ion (the molecular ion, [M+H]⁺) to a product ion.
Metabolite Identification: High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, is critical for metabolite identification. ijpras.com It provides accurate mass measurements, which allow for the determination of the elemental composition of the parent compound and its metabolites. ijpras.com Common metabolic transformations for a molecule like this compound could include O-deethylation of the ethoxy group, hydroxylation of the aromatic ring or the pyrrolidine (B122466) ring, and conjugation reactions (e.g., glucuronidation or sulfation). ijpras.com Tandem mass spectrometry (MS/MS) experiments are used to fragment the metabolite ions, and the resulting fragmentation patterns are compared with that of the parent compound to elucidate the structure of the metabolite. nih.gov
Table 5: Predicted Mass Spectrometric Data
| Parameter | Predicted Value/Information |
|---|---|
| Chemical Formula | C₁₃H₂₀N₁O₂ |
| Exact Mass | 222.15 g/mol |
| Ionization Mode (LC-MS) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | m/z 223.16 |
| Potential Key Fragment Ions | Loss of the ethoxy group, cleavage of the pyrrolidine ring. The fragmentation pattern would be key to distinguishing it from isomers. |
Sample Preparation Strategies for Complex Research Matrices
The accurate quantitative analysis of "this compound" in complex research matrices is critically dependent on the sample preparation strategy employed. The primary objectives of sample preparation are to isolate the target analyte from interfering matrix components, concentrate the analyte to a detectable level, and present it in a solvent compatible with the analytical instrument. The choice of a specific strategy is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, the desired limit of quantification (LOQ), and the analytical technique to be used.
Given the structure of "this compound," which contains a phenolic hydroxyl group (making it acidic) and a pyrrolidine ring (making it basic), the sample preparation can be tailored to exploit these features. The presence of both acidic and basic functional groups means its polarity and solubility will be highly dependent on the pH of the sample medium.
Commonly employed sample preparation techniques for the extraction of phenolic and pyrrolidine-containing compounds from complex matrices include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). springernature.comnih.govsina-pub.ir
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples like plasma and serum. It is often the first step before employing other extraction techniques.
Principle: A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample, which reduces the solvation of proteins, causing them to precipitate. The sample is then centrifuged to separate the solid protein pellet from the supernatant containing the analyte.
Application: For the analysis of "this compound" in plasma, a simple PPT protocol can be developed.
Advantages: This method is fast, inexpensive, and requires minimal method development.
Limitations: PPT may not provide the cleanest extracts, as it can leave other matrix components like phospholipids in the supernatant, potentially leading to ion suppression in mass spectrometry-based analyses. It also results in sample dilution.
| Parameter | Condition | Rationale |
| Sample Volume | 100 µL | A standard volume for plasma samples. |
| Precipitating Agent | Acetonitrile (300 µL) | Efficiently precipitates proteins and is a common solvent in reversed-phase chromatography. |
| Vortexing Time | 1 minute | Ensures thorough mixing and complete protein precipitation. sina-pub.ir |
| Centrifugation | 10,000 x g for 10 minutes at 4°C | Provides a compact protein pellet and clear supernatant. Low temperature minimizes potential degradation. |
| Supernatant Handling | Direct injection or evaporation and reconstitution | The supernatant can be directly injected if the analyte concentration is high enough, or it can be evaporated and reconstituted in a smaller volume of mobile phase to increase sensitivity. |
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase can be adjusted to control the ionization state and, therefore, the solubility of the target analyte.
Principle: By adjusting the pH of the biological sample, "this compound" can be converted into its neutral form, which is more soluble in an organic solvent.
Application: This technique is suitable for extracting the compound from aqueous matrices like urine and plasma.
Advantages: LLE can provide very clean extracts and a high concentration factor.
Limitations: It can be labor-intensive, time-consuming, and may involve the use of large volumes of organic solvents.
| Parameter | Condition | Rationale |
| Sample pH Adjustment | pH 9-10 (using ammonium hydroxide) | To neutralize the phenolic hydroxyl group and ensure the pyrrolidine nitrogen is in its free base form, maximizing its solubility in the organic solvent. |
| Extraction Solvent | Ethyl acetate (B1210297) or a mixture of dichloromethane and isopropanol | These solvents have appropriate polarity to extract the target compound. sina-pub.ir |
| Phase Separation | Centrifugation | To ensure a clean separation of the aqueous and organic layers. |
| Solvent Evaporation | Under a stream of nitrogen | To concentrate the analyte. |
| Reconstitution | Mobile phase | To ensure compatibility with the analytical column. |
Solid-Phase Extraction (SPE)
SPE is a highly versatile and selective sample preparation technique that has become the method of choice for many bioanalytical applications. It involves passing a liquid sample through a solid sorbent material that retains the analyte, while the matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Principle: The selection of the SPE sorbent is crucial and depends on the analyte's properties. For "this compound," several types of sorbents could be effective.
Application: SPE can be applied to a wide range of matrices, including plasma, urine, and tissue homogenates.
Advantages: Provides high recovery and clean extracts, is amenable to automation, and can handle small sample volumes.
Limitations: Method development can be more complex and costly compared to PPT and LLE.
Reversed-Phase SPE
Sorbent: C18 or polymeric sorbents.
Mechanism: Based on hydrophobic interactions between the analyte and the sorbent.
Procedure:
Conditioning: The sorbent is conditioned with methanol followed by water to activate the stationary phase.
Loading: The pre-treated sample (e.g., diluted plasma) is loaded onto the cartridge.
Washing: A weak organic solvent (e.g., 5% methanol in water) is used to wash away polar interferences.
Elution: A strong organic solvent (e.g., methanol or acetonitrile) is used to elute the analyte.
Ion-Exchange SPE
Given the presence of both acidic and basic functional groups, ion-exchange SPE can be a highly selective method.
Mixed-Mode Cation Exchange:
Sorbent: A sorbent with both reversed-phase and strong cation exchange properties.
Mechanism: At a low pH, the pyrrolidine nitrogen will be protonated, allowing for strong retention on the cation exchange sorbent.
Procedure:
Conditioning: With methanol and an acidic buffer (e.g., formic acid in water).
Loading: The sample is acidified and loaded.
Washing: An acidic buffer to remove neutral and acidic interferences, followed by an organic solvent to remove hydrophobic interferences.
Elution: A basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the pyrrolidine nitrogen and elute the analyte.
| SPE Method | Sorbent | Mechanism | Sample Pre-treatment | Elution Solvent |
| Reversed-Phase | C18 | Hydrophobic interaction | Dilution with water | Methanol or Acetonitrile |
| Mixed-Mode Cation Exchange | Polymeric with Cation Exchange | Hydrophobic and Cation Exchange | Acidification (e.g., with formic acid) | 5% Ammonium Hydroxide in Methanol |
Sample Preparation for Tissue Homogenates
For the analysis of "this compound" in tissue samples, an initial homogenization step is required to release the analyte from the tissue matrix.
Homogenization: The tissue is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
Protein Precipitation: An organic solvent like acetonitrile is added to the homogenate to precipitate proteins.
Extraction: The resulting supernatant can be further purified using LLE or SPE as described above.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Ethoxy 4 4 Methylpyrrolidin 2 Yl Phenol Analogs
Design and Synthesis of Structurally Modified Analogs
In a typical drug discovery program, analogs of a lead compound like 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol would be systematically designed and synthesized to explore the impact of structural modifications on its biological activity. These modifications would likely target three main regions of the molecule: the phenol (B47542) ring, the ethoxy group, and the methylpyrrolidine moiety.
Table 1: Hypothetical Analogs for SAR Studies
| Modification Area | Type of Modification | Example Analogs | Rationale |
| Phenol Ring | Substitution Position | 3-substituted, 5-substituted, or 6-substituted analogs | To probe the importance of the substitution pattern for receptor binding. |
| Electronic Effects | Introduction of electron-donating or electron-withdrawing groups | To modulate the acidity of the phenolic hydroxyl group and its hydrogen bonding capacity. | |
| Ethoxy Group | Chain Length | Methyoxy, propoxy, or isopropoxy analogs | To investigate the influence of steric bulk and lipophilicity in this region. |
| Replacement | Alkyl or thioether analogs | To assess the role of the ether oxygen in binding or metabolism. | |
| Methylpyrrolidine Moiety | Methyl Group Position | 3-methylpyrrolidinyl or 5-methylpyrrolidinyl analogs | To explore the impact of the methyl group's position on stereochemistry and target interaction. |
| N-Substitution | N-alkylation or N-acylation of the pyrrolidine (B122466) nitrogen | To modify the basicity and steric properties of the nitrogen atom. | |
| Ring Size | Azetidine or piperidine analogs | To evaluate the effect of the heterocyclic ring size on conformational flexibility and binding affinity. |
The synthesis of these analogs would likely involve multi-step reaction sequences, potentially starting from commercially available substituted phenols and pyrrolidine derivatives.
Correlation of Structural Features with Mechanistic Parameters
Once synthesized, the biological activity of the analogs would be evaluated in relevant assays. The resulting data would be analyzed to establish correlations between specific structural features and mechanistic parameters such as binding affinity, enzyme inhibition, or cellular potency. For instance, researchers would investigate how changes in the electronic properties of the phenol ring affect the compound's interaction with a biological target. Similarly, the stereochemistry of the methylpyrrolidine ring would be a critical factor to examine, as different stereoisomers often exhibit significantly different biological activities.
Identification of Key Pharmacophores and Structural Motifs
Through the analysis of SAR data, key pharmacophoric features and essential structural motifs would be identified. A pharmacophore model for this class of compounds would define the crucial spatial arrangement of features necessary for biological activity. This might include:
A hydrogen bond donor (the phenolic hydroxyl group).
A hydrogen bond acceptor (the ether oxygen or the pyrrolidine nitrogen).
A hydrophobic region (the aromatic ring and the ethoxy group).
A specific stereocenter (at the 2-position of the pyrrolidine and/or the 4-position of the pyrrolidine).
The identification of these key elements is fundamental for understanding the molecular basis of the compound's activity and for designing more potent and selective analogs.
Computational SAR and QSAR Modeling for Predictive Insights
To further refine the understanding of the SAR and to guide the design of new analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling would be employed. A QSAR model would mathematically relate the structural properties of the analogs to their biological activities.
Table 2: Potential Descriptors for QSAR Modeling
| Descriptor Type | Examples | Information Provided |
| Electronic | Hammett constants, partial charges | Distribution of electrons and influence on interactions. |
| Steric | Molar refractivity, Taft steric parameters | Size and shape of the molecule and its substituents. |
| Hydrophobic | LogP, hydrophobic field descriptors | Lipophilicity and its effect on membrane permeability and binding. |
| Topological | Connectivity indices, shape indices | Molecular branching and overall shape. |
By developing a statistically robust QSAR model, researchers could predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process.
Future Perspectives and Emerging Research Directions for 2 Ethoxy 4 4 Methylpyrrolidin 2 Yl Phenol
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and innovative synthetic routes is fundamental to advancing the study of "2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol". Current synthetic strategies, while effective, may be subject to limitations such as multi-step processes, low yields, or the use of harsh reagents. Future research will likely focus on more streamlined and sustainable synthetic methodologies.
Key research directions include:
Catalytic C-H Activation: Direct functionalization of the phenol (B47542) or pyrrolidine (B122466) rings through C-H activation could significantly shorten synthetic pathways.
Flow Chemistry: Continuous flow synthesis could offer improved reaction control, scalability, and safety, particularly for exothermic or hazardous reactions.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to higher stereoselectivity and more environmentally friendly processes.
A comparative analysis of potential synthetic routes is presented in the table below.
| Methodology | Potential Advantages | Potential Challenges |
| Traditional Multi-Step Synthesis | Well-established chemistry | Lower overall yield, more waste generation |
| Convergent Synthesis | Higher overall yield, modular approach | Requires careful planning of synthetic fragments |
| Catalytic C-H Activation | Atom economy, reduced number of steps | Catalyst development, regioselectivity control |
| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |
| Biocatalysis | High stereoselectivity, mild reaction conditions | Enzyme stability and availability |
Advanced Spectroscopic Techniques for Dynamic Studies
While standard spectroscopic techniques provide a static picture of molecular structure, advanced methods can offer insights into the dynamic behavior of "this compound". Understanding the conformational dynamics, intermolecular interactions, and excited-state properties is crucial for predicting its behavior in various environments.
Future spectroscopic investigations could involve:
Femtosecond Transient Absorption Spectroscopy: To probe the ultrafast dynamics of excited states, which is essential for understanding photochemical properties. mdpi.com
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques like NOESY and ROESY can elucidate through-space interactions and determine the preferred solution-state conformation.
Terahertz (THz) Spectroscopy: To study low-frequency vibrational modes associated with intermolecular interactions and large-amplitude motions.
The following table outlines potential advanced spectroscopic studies and the information they could yield.
| Technique | Information Gained | Potential Application |
| Femtosecond Transient Absorption | Excited-state lifetimes, relaxation pathways | Photostability studies, design of photosensitizers |
| 2D-NMR (NOESY/ROESY) | Solution-state conformation, intermolecular distances | Understanding binding modes to biological targets |
| Terahertz Spectroscopy | Low-frequency vibrations, intermolecular interactions | Characterization of polymorphic forms, material properties |
| Circular Dichroism (CD) Spectroscopy | Chiral properties, secondary structure of complexes | Studying interactions with chiral molecules or biomolecules |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the design of new molecules and the prediction of their properties and reaction mechanisms. nih.govcrimsonpublishers.comharvard.eduspringernature.com For "this compound", these computational tools can be leveraged in several ways.
Emerging research directions include:
De Novo Design: Using generative models to design novel derivatives with optimized properties, such as enhanced biological activity or improved material characteristics. harvard.edu
Quantum Machine Learning (QML): To accurately predict molecular properties, such as solubility and reactivity, by learning from quantum chemical data.
Reaction Pathway Prediction: Employing ML models to predict the most likely outcomes and mechanisms of unknown reactions, thereby guiding synthetic efforts.
The table below illustrates the potential impact of AI and ML on the research of this compound.
| AI/ML Application | Objective | Expected Outcome |
| Generative Adversarial Networks (GANs) | Design of novel analogs | Identification of new lead compounds with desired properties |
| Graph Neural Networks (GNNs) | Prediction of bioactivity and toxicity | Prioritization of candidates for experimental testing |
| Natural Language Processing (NLP) | Extraction of information from scientific literature | Accelerated knowledge discovery and hypothesis generation |
| Reinforcement Learning | Optimization of synthetic routes | Discovery of more efficient and sustainable synthetic pathways |
Development of Advanced In Vitro and In Vivo Mechanistic Models
To understand the potential biological effects of "this compound", it is essential to move beyond simple assays and utilize more sophisticated mechanistic models. researchgate.netnih.govudel.edunih.gov These models can provide a more accurate representation of the complex biological environment.
Future research should focus on:
Organ-on-a-Chip Technology: To study the compound's effects on specific human organs in a microfluidic environment, providing more relevant data than traditional cell cultures.
High-Content Imaging and Analysis: To visualize and quantify cellular responses to the compound in a high-throughput manner.
Zebrafish and C. elegans Models: To conduct rapid in vivo screening for toxicity and biological activity in whole-organism systems.
The following table summarizes the advantages of advanced mechanistic models.
| Model System | Key Advantages | Information Provided |
| 3D Cell Cultures (Spheroids/Organoids) | More physiologically relevant than 2D cultures | Cell-cell interactions, tissue-like architecture |
| Organ-on-a-Chip | Mimics human organ function and physiology | Organ-specific toxicity and efficacy |
| Zebrafish Embryos | Rapid in vivo screening, optical transparency | Developmental toxicity, whole-organism effects |
| CRISPR-Cas9 Gene Editing | Precise genetic manipulation of cell lines | Identification of molecular targets and pathways |
Potential for Material Science and Advanced Chemical Applications
The structural features of "this compound" suggest its potential utility in material science and other advanced chemical applications. nih.gov The phenolic hydroxyl group can participate in hydrogen bonding and act as a precursor for polymerization, while the pyrrolidine moiety can influence solubility and molecular packing.
Potential areas for exploration include:
Polymer Chemistry: As a monomer or additive in the synthesis of novel polymers with tailored thermal, optical, or mechanical properties.
Organic Electronics: As a building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the aromatic system could be exploited.
Supramolecular Chemistry: The design of self-assembling systems based on hydrogen bonding and other non-covalent interactions involving the phenol and pyrrolidine groups.
The table below outlines potential material science applications.
| Application Area | Relevant Molecular Feature | Potential Function |
| Polymer Science | Phenolic hydroxyl group | Monomer for polyesters or polycarbonates, antioxidant additive |
| Organic Electronics | Aromatic phenol ring | Hole-transporting material, component of emissive layers |
| Supramolecular Gels | Hydrogen bonding capabilities | Gelator for organic solvents or water |
| Corrosion Inhibition | Nitrogen and oxygen heteroatoms | Adsorption on metal surfaces to prevent corrosion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
